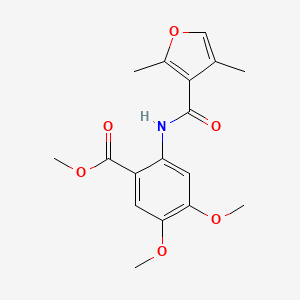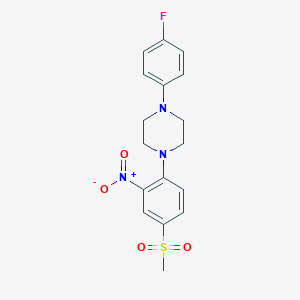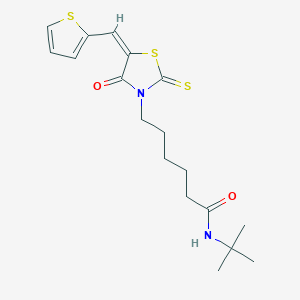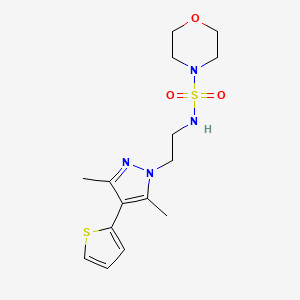![molecular formula C17H14N6O2 B2480521 4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 1081122-95-3](/img/structure/B2480521.png)
4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is a useful research compound. Its molecular formula is C17H14N6O2 and its molecular weight is 334.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Synthesis of 1,2,4-triazoles and Their Antimicrobial Activities : A study by Bayrak et al. (2009) discusses the synthesis of 1,2,4-triazoles and their derivatives, which includes structures similar to the compound . These compounds demonstrated significant antimicrobial activities, highlighting their potential use in combating microbial infections (Bayrak et al., 2009).
Antimicrobial Properties of 1,3,4-Oxadiazole Derivatives : El‐Sayed et al. (2008) synthesized a series of N- and S-substituted 1,3,4-oxadiazole derivatives, revealing their potential for antimicrobial applications. These findings suggest the possible utility of the subject compound in similar contexts (El‐Sayed et al., 2008).
Novel Antibacterial Compounds Involving 1,3,4-Oxadiazole and Triazole Rings : Hu et al. (2005) explored the synthesis and antibacterial activity of polyheterocycles that include 1,3,4-oxadiazole and triazole rings, similar to the compound . Their results indicate that such structures could be promising in developing new antibacterial drugs (Hu et al., 2005).
Anticancer Applications
1,3,4-Oxadiazolyl Tetrahydropyridines as Anticancer Agents : Redda and Gangapuram (2007) synthesized 1,3,4-oxadiazolyl tetrahydropyridines, assessing their anticancer activities. These compounds, which relate closely to the chemical structure , demonstrated potential as anticancer agents (Redda & Gangapuram, 2007).
Cytotoxic Effects of 1,4-Dihydropyridine Derivatives with Azole Moiety : Ghoorbannejad et al. (2021) evaluated the cytotoxicity of 1,4-dihydropyridine derivatives containing azole moieties, including structures similar to the compound . The results indicated significant cytotoxic potential against cancer cells (Ghoorbannejad et al., 2021).
Other Applications
- Heterocyclic Derivatives for Organic Light-Emitting Diodes : Wang et al. (2001) explored the synthesis of bis(1,3,4-oxadiazole) systems, including pyridine and oxadiazole-containing compounds, for use in organic light-emitting diodes (LEDs). This indicates a potential application of the compound in the field of electronics and light-emitting devices (Wang et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-11-15(17-21-20-16(25-17)12-6-8-18-9-7-12)19-22-23(11)13-4-3-5-14(10-13)24-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWROSKKSUYBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
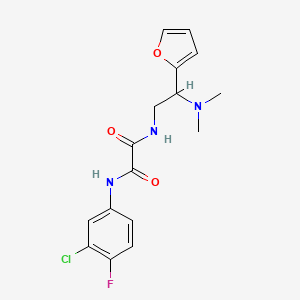
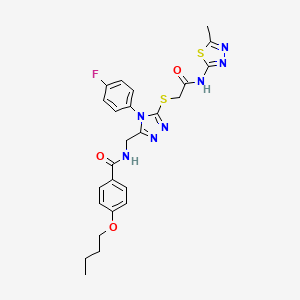

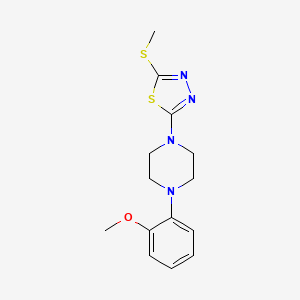
![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)
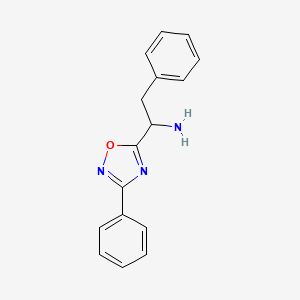
![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)
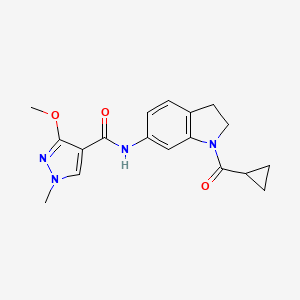

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)
